

# Application Note: Comprehensive Purity Assessment of 4-Chloro-2-(4-methylphenyl)quinazoline

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## Compound of Interest

Compound Name: 4-Chloro-2-(4-methylphenyl)quinazoline

Cat. No.: B1607135

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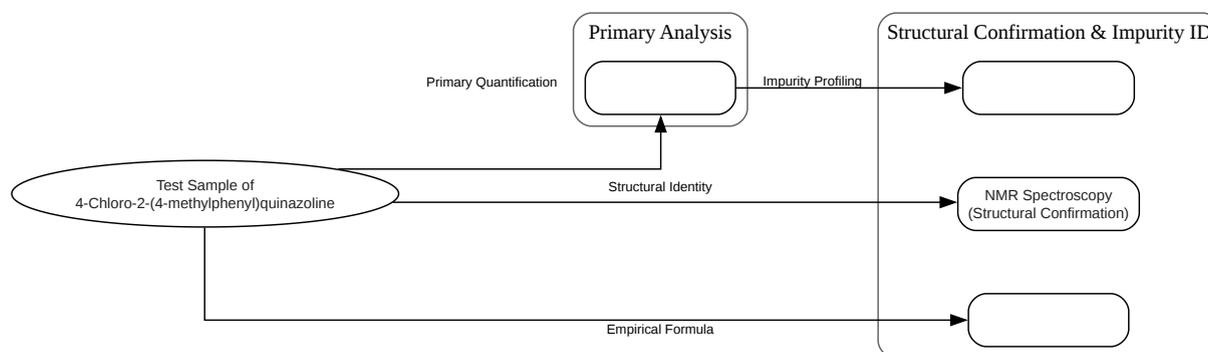
## Introduction

**4-Chloro-2-(4-methylphenyl)quinazoline** is a key intermediate in the synthesis of various biologically active compounds. The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. The purity of such intermediates is paramount as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the analytical techniques for the purity assessment of **4-Chloro-2-(4-methylphenyl)quinazoline**, ensuring its quality and suitability for downstream applications in drug development.

This document outlines detailed protocols for the use of High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Elemental Analysis for empirical formula verification. The methodologies are designed to be robust and are grounded in established principles of analytical chemistry and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

## Overall Purity Assessment Workflow

A multi-faceted approach is essential for a thorough purity assessment. The following workflow ensures both the quantification of the main component and the identification and characterization of any potential impurities.



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Caption: Overall workflow for the purity assessment of **4-Chloro-2-(4-methylphenyl)quinazoline**.

## High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of **4-Chloro-2-(4-methylphenyl)quinazoline** due to its high resolution, sensitivity, and quantitative accuracy. A well-developed and validated HPLC method can separate the main compound from its process-related impurities and degradation products.

### Rationale for Method Development

The choice of a C18 column is based on the non-polar nature of the analyte. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is

suitable for eluting compounds of intermediate polarity. Gradient elution is often preferred over isocratic elution for impurity profiling as it allows for the separation of compounds with a wider range of polarities. UV detection is appropriate as the quinazoline ring system contains a chromophore that absorbs in the UV region.

## Experimental Protocol: RP-HPLC Method

Instrumentation:

- HPLC system with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

Chromatographic Conditions:

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-5 min: 40% B; 5-25 min: 40-80% B; 25-30 min: 80% B; 30.1-35 min: 40% B (re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 254 nm

| Sample Preparation| Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. |

## Method Validation

The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

- **Specificity:** Demonstrated by the separation of the main peak from potential impurities and by performing forced degradation studies.
- **Linearity:** Assessed by analyzing a series of solutions of known concentrations (e.g., 0.1 to 1.0 mg/mL). A correlation coefficient ( $R^2$ ) of  $>0.999$  is typically required.
- **Accuracy:** Determined by the recovery of a known amount of analyte spiked into a sample matrix.
- **Precision:** Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

## Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method. The sample should be subjected to stress conditions to induce degradation.

Protocol for Forced Degradation:

- **Acid Hydrolysis:** 0.1 N HCl at 60 °C for 24 hours.
- **Base Hydrolysis:** 0.1 N NaOH at 60 °C for 24 hours.
- **Oxidative Degradation:** 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.
- **Thermal Degradation:** Dry heat at 105 °C for 48 hours.
- **Photolytic Degradation:** Exposure to UV light (254 nm) and visible light for an extended period.

The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak.

# Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification

LC-MS/MS is a powerful technique for the identification and structural elucidation of unknown impurities. It provides molecular weight information and fragmentation patterns that can be used to propose the structures of impurities.

## Rationale for LC-MS/MS Analysis

An MS-compatible HPLC method is required, which typically means avoiding non-volatile buffers like phosphate. Formic acid or ammonium acetate are common choices. Electrospray ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds like quinazolines. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements, which aids in determining the elemental composition of impurities.

## Experimental Protocol: LC-MS/MS Method

Instrumentation:

- LC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

LC Conditions (MS-compatible):

Parameter	Condition
Column	<b>C18, 100 mm x 2.1 mm, 3.5 <math>\mu</math>m</b>
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	A suitable gradient to achieve separation, similar to the HPLC method but adapted for the shorter column.
Flow Rate	0.3 mL/min

| Injection Volume | 5  $\mu$ L |

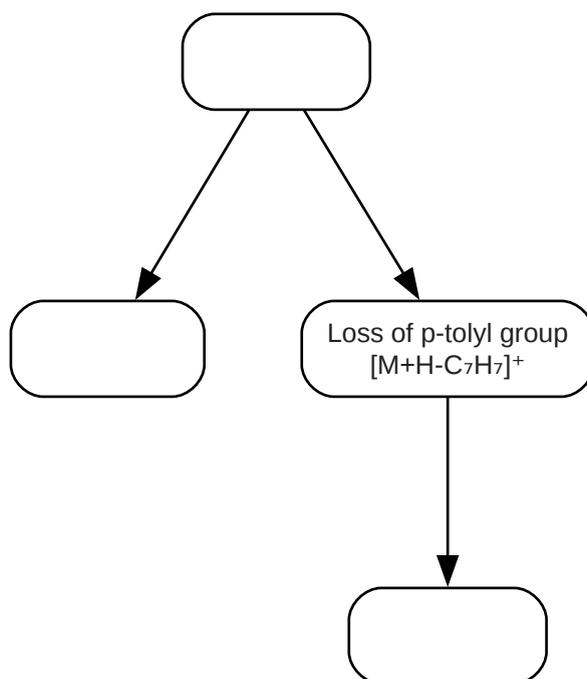
MS Conditions:

Parameter	Condition
Ionization Mode	ESI Positive
Scan Mode	Full Scan (m/z 100-1000) and Product Ion Scan
Capillary Voltage	3.5 kV
Source Temperature	120 °C
Desolvation Temp.	350 °C

| Collision Energy | Ramped (e.g., 10-40 eV) for fragmentation |

## Expected Fragmentation Pattern

For **4-Chloro-2-(4-methylphenyl)quinazoline** ( $C_{15}H_{11}ClN_2$ , MW: 254.71 g/mol), the protonated molecule  $[M+H]^+$  would be observed at m/z 255.068. The fragmentation in MS/MS would likely involve characteristic losses from the quinazoline ring system and the substituted phenyl group.



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Caption: Predicted major fragmentation pathways for protonated **4-Chloro-2-(4-methylphenyl)quinazoline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR should be used for the complete characterization of **4-Chloro-2-(4-methylphenyl)quinazoline**.

### Rationale for NMR Analysis

The  $^1\text{H}$  NMR spectrum will provide information on the number of different types of protons and their connectivity, while the  $^{13}\text{C}$  NMR spectrum will show the number of unique carbon atoms. The chemical shifts are indicative of the electronic environment of the nuclei, and the coupling patterns in the  $^1\text{H}$  NMR spectrum reveal the neighboring protons.

### Experimental Protocol: NMR

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).

Acquisition Parameters:

- $^1\text{H}$  NMR: Standard pulse sequence, sufficient number of scans for good signal-to-noise.
- $^{13}\text{C}$  NMR: Proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to distinguish between CH,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.

## Expected $^1\text{H}$ and $^{13}\text{C}$ NMR Spectra

Based on the structure of **4-Chloro-2-(4-methylphenyl)quinazoline**, the following signals are expected:

Expected  $^1\text{H}$  NMR Signals (in  $\text{CDCl}_3$ ):

- Aromatic protons of the quinazoline ring (4H) in the range of  $\delta$  7.5-8.5 ppm, showing characteristic splitting patterns (doublets, triplets).
- Aromatic protons of the p-tolyl group (4H) appearing as two doublets in the range of  $\delta$  7.2-8.4 ppm.
- A singlet for the methyl group (3H) at approximately  $\delta$  2.4 ppm.

Expected  $^{13}\text{C}$  NMR Signals (in  $\text{CDCl}_3$ ):

- Multiple signals in the aromatic region ( $\delta$  120-165 ppm) corresponding to the carbon atoms of the quinazoline and p-tolyl rings.
- A signal for the methyl carbon at approximately  $\delta$  21-22 ppm.

## Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For a pure sample of **4-Chloro-2-(4-methylphenyl)quinazoline** ( $\text{C}_{15}\text{H}_{11}\text{ClN}_2$ ), the theoretical elemental composition should be met within an acceptable error margin (typically  $\pm 0.4\%$ ).

## Rationale for Elemental Analysis

This technique is a fundamental method for confirming the identity and purity of a synthesized compound. A significant deviation from the calculated values may indicate the presence of impurities or residual solvents.

## Protocol: CHN Analysis

Instrumentation:

- CHN Elemental Analyzer.

Procedure:

- Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin capsule.
- The sample is combusted at a high temperature (around 900-1000 °C) in the presence of oxygen.
- The resulting gases (CO<sub>2</sub>, H<sub>2</sub>O, and N<sub>2</sub>) are separated by a chromatographic column and quantified by a thermal conductivity detector.

## Theoretical vs. Experimental Values

Element	Theoretical %	Experimental %
Carbon (C)	70.73	70.92
Hydrogen (H)	4.35	4.39
Nitrogen (N)	11.00	11.09

The experimental values should be in close agreement with the theoretical values for a pure sample.

## Conclusion

The purity of **4-Chloro-2-(4-methylphenyl)quinazoline** is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of its quality. A validated RP-HPLC method is essential for accurate purity determination and impurity profiling. LC-MS/MS is invaluable for the identification of unknown impurities, while NMR spectroscopy provides definitive structural confirmation. Elemental analysis serves as a final check of the empirical formula. By implementing these detailed protocols, researchers, scientists, and drug development professionals can ensure the high purity of **4-Chloro-2-(4-methylphenyl)quinazoline**, contributing to the development of safe and effective medicines.

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